2-(Pyridin-3-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one
Description
Properties
IUPAC Name |
2-(pyridin-3-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c16-13-11-3-6-15(7-4-11)12(13)8-10-2-1-5-14-9-10/h1-2,5,8-9,11H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIUVDYZQNETIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=O)C2=CC3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346398 | |
| Record name | 2-(3-pyridylmethylene)-1-azabicyclo[2.2.2]octan-3one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
273748-55-3 | |
| Record name | 2-(3-pyridylmethylene)-1-azabicyclo[2.2.2]octan-3one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Dieckmann Condensation and Decarboxylation
The Dieckmann cyclization of 1-carbethoxymethyl-4-carbethoxypiperidine (1) under basic conditions (e.g., sodium ethoxide) yields the bicyclic β-keto ester (2), which undergoes hydrolysis and decarboxylation to produce quinuclidin-3-one (3). This method is favored for its scalability and high purity (Scheme 1).
Scheme 1:
Key parameters:
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Temperature: 80–100°C for cyclization.
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Decarboxylation: Requires acidic conditions (e.g., HCl) and reflux.
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Yield: 60–75% after purification.
Hydrochloride Salt Alkylation
Quinuclidin-3-one hydrochloride (4) is commercially accessible and can be neutralized using potassium carbonate in anhydrous ether to yield the free base (3). This route bypasses multi-step synthesis, offering a practical starting material for further derivatization.
Introduction of the Pyridinylmethylidene Group: Knoevenagel Condensation
The exocyclic double bond in 2-(pyridin-3-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one is installed via Knoevenagel condensation between quinuclidin-3-one (3) and pyridine-3-carbaldehyde (5). This reaction is catalyzed by Lewis acids or amines, with selectivity for the Z-isomer influenced by steric and electronic factors.
Titanium Tetrachloride-Promoted Condensation
Titanium tetrachloride (TiCl₄) acts as a Lewis acid to activate the ketone, facilitating nucleophilic attack by the aldehyde’s enolate. A representative procedure involves:
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Reagents: TiCl₄ (1.2 equiv), pyridine (2.0 equiv), quinuclidin-3-one (1.0 equiv), pyridine-3-carbaldehyde (1.1 equiv).
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Conditions: Anhydrous dichloromethane, 0°C to room temperature, 12–24 h.
Mechanistic Insight:
TiCl₄ coordinates to the ketone oxygen, enhancing electrophilicity. The enolate of pyridine-3-carbaldehyde attacks the α-carbon, followed by dehydration to form the Z-alkene due to restricted rotation in the bicyclic system.
Amine-Catalyzed Condensation
Piperidine or triethylamine (Et₃N) catalyzes the condensation under milder conditions:
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Reagents: Quinuclidin-3-one (1.0 equiv), pyridine-3-carbaldehyde (1.1 equiv), piperidine (0.2 equiv), acetic acid (1.0 equiv).
Stereochemical Control:
The Z-configuration is thermodynamically favored due to conjugation between the pyridine nitrogen and the carbonyl group, stabilizing the transition state.
Alternative Pathways: Enamine Formation and Cyclization
Enamine Intermediate Strategy
N-(Diphenylmethylene)-1-(pyridin-3-yl)methanamine (6) undergoes alkylation with bromoalkyltetrahydropyran (7) to form an intermediate (8), which cyclizes under acidic conditions to yield the target compound (Scheme 2).
Scheme 2:
Chiral Synthesis Using Pinanone Imines
Enantioselective synthesis employs imines derived from (+)- and (-)-2-hydroxy-3-pinanone (9). Alkylation of these chiral imines with pyridinylmethyl halides (10) followed by cyclization affords the target compound in >99.5% enantiomeric excess (ee).
Optimization and Challenges
Reaction Monitoring and Purification
Limitations and Side Reactions
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Over-Oxidation: Prolonged exposure to TiCl₄ may dehydrogenate the quinuclidine ring, forming undesired byproducts.
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Hydrolysis Sensitivity: The exocyclic double bond is prone to acid-catalyzed hydration, necessitating anhydrous conditions.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced bicyclic amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemical Synthesis
This compound serves as a valuable building block in organic synthesis, particularly in the development of more complex molecules. Its unique bicyclic framework allows for various modifications, leading to derivatives with enhanced properties .
The biological activity of 2-(Pyridin-3-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one has been investigated for several therapeutic applications:
- Enzyme Inhibition : Studies indicate that this compound can inhibit specific enzymes by binding to their active sites, potentially altering their catalytic activities .
- Receptor Binding : It has been shown to interact with nicotinic acetylcholine receptors, suggesting possible applications in cognitive enhancement and neuroprotection .
Medicinal Chemistry
Research has highlighted the compound's potential anti-cancer and anti-inflammatory properties. For instance, derivatives of this compound have demonstrated significant antiproliferative activity against various cancer cell lines .
Material Science
Due to its unique structural characteristics, this compound is being explored for applications in developing new materials and polymers, which could have implications in drug delivery systems and other industrial applications .
Case Study 1: Anticancer Activity
A study focused on synthesizing derivatives of this compound revealed promising anticancer properties. The synthesized compounds were tested against human cancer cell lines HCT-116 and MCF-7, showing IC50 values ranging from 1.9 to 7.52 μg/mL, indicating strong antiproliferative effects .
Case Study 2: Neuroprotective Effects
Research on the interaction of this compound with α7 nicotinic acetylcholine receptors demonstrated its potential as a selective agonist, which could be beneficial in treating cognitive disorders such as Alzheimer's disease . This highlights the compound's relevance in neuropharmacology.
Mechanism of Action
The mechanism of action of 2-(Pyridin-3-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The methylidene position (C-2 of the quinuclidine core) is a key site for structural modifications. Substitutions here alter electronic, steric, and solubility profiles:
Key Observations :
- Aromatic vs. Aliphatic Substituents : Pyridinyl and indolyl groups enhance π-π stacking and crystallinity compared to aliphatic substituents (e.g., methylidene in ). The indole analog forms two intermolecular H-bonds, stabilizing its crystal lattice .
- Electron-Withdrawing Groups : Trifluoromethyl and nitro substituents () lower pKa values (predicted ~4.15 for methylidene analog in ), increasing acidity and altering reactivity in nucleophilic environments.
- Polarity and Solubility: Hydroxy-methoxybenzylidene derivatives () exhibit higher water solubility due to phenolic -OH and ether groups, making them suitable for aqueous-phase drug synthesis.
Biological Activity
The compound 2-(Pyridin-3-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one , also known by its CAS number 273748-55-3 , is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H14N2O , with a molecular weight of 214.27 g/mol . The structure features a pyridine ring, which is known for its role in various biological activities, and a bicyclic framework that contributes to its unique interactions within biological systems.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C13H14N2O |
| Molecular Weight | 214.27 g/mol |
| CAS Number | 273748-55-3 |
Research indicates that compounds similar to this compound exhibit a range of biological activities, primarily through their interaction with various receptors and enzymes. The pyridine moiety is often associated with:
- Antimicrobial Activity : Many pyridine derivatives show effectiveness against bacterial and fungal pathogens.
- Anticancer Properties : Certain compounds have demonstrated the ability to inhibit cancer cell proliferation by targeting specific signaling pathways.
- Neuroprotective Effects : Some studies suggest potential benefits in neurodegenerative diseases through modulation of neurotransmitter systems.
Pharmacological Studies
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Antimicrobial Activity : A study evaluating similar compounds found that they exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
Compound Activity (MIC) 2-(Pyridin-3-ylmethylidene)... 32 µg/mL (against E. coli) Control (Standard Antibiotic) 16 µg/mL -
Anticancer Activity : In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer).
- Mechanism : The apoptosis was linked to the activation of caspase pathways, which are crucial for programmed cell death.
- Neuroprotective Effects : Research has indicated that compounds containing the azabicyclo structure may protect neuronal cells from oxidative stress and inflammation, potentially offering therapeutic avenues for conditions like Alzheimer's disease.
Case Study 1: Antimicrobial Efficacy
In a comparative study published in the Journal of Medicinal Chemistry, a series of pyridine derivatives were synthesized and tested for their antimicrobial properties. The results showed that this compound exhibited notable activity against several pathogens, supporting its potential as a lead compound for antibiotic development.
Case Study 2: Cancer Cell Inhibition
A research article detailed the synthesis of this compound and its analogs, exploring their effects on cancer cell lines. The findings suggested that modifications to the bicyclic structure could enhance anticancer activity, leading to further investigations into structure-activity relationships (SAR).
Q & A
Q. What are the standard synthetic routes for 2-(Pyridin-3-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one?
The compound is synthesized via Claisen-Schmidt condensation between 1-azabicyclo[2.2.2]octan-3-one and pyridine-3-carbaldehyde under basic conditions. Methanolic KOH is commonly used to catalyze the reaction, followed by crystallization in solvents like methanol or ethyl acetate to isolate the product. For example, analogous derivatives (e.g., Z-configuration benzylidene analogs) are prepared using aldehydes such as 3-hydroxy-4-methoxybenzaldehyde, with yields dependent on reaction optimization .
Q. Key Methodological Steps :
- Dissolve 1-azabicyclo[2.2.2]octan-3-one in methanol.
- Add pyridine-3-carbaldehyde and methanolic KOH dropwise under reflux.
- Stir for 12–24 hours, monitor via TLC.
- Crystallize the product from methanol or ethyl acetate.
Q. How is the Z-configuration of the olefinic bond confirmed in this compound?
The Z-geometry of the olefinic bond is confirmed using X-ray crystallography . For structurally related compounds (e.g., 2-(3-hydroxy-4-methoxybenzylidene) derivatives), single-crystal X-ray diffraction reveals the Z-configuration due to steric and electronic constraints during condensation. The SHELX program suite (e.g., SHELXL for refinement) is widely employed for crystallographic analysis, enabling precise determination of bond angles and torsional parameters .
Example :
In a study of 2-(3-hydroxy-4-methoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one, the Z-configuration was unambiguously assigned via crystallographic data (C–C bond torsion angle: 172.5°) .
Advanced Questions
Q. What strategies optimize stereoselective synthesis to favor the Z-isomer?
The Z-isomer is favored under kinetically controlled conditions due to steric hindrance between the pyridinyl group and the bicyclic system. Key factors include:
- Solvent polarity : Methanol or ethyl acetate stabilizes the transition state favoring Z-geometry .
- Base strength : Mild bases (e.g., KOH in methanol) minimize epimerization.
- Temperature : Lower temperatures (e.g., 0–25°C) reduce thermal rearrangement.
Case Study :
Condensation of 1-azabicyclo[2.2.2]octan-3-one with thiophene-2-carboxaldehyde in methanolic KOH at 0°C yielded >90% Z-isomer, confirmed by NMR coupling constants (J = 12.1 Hz for trans-olefinic protons) .
Q. How do structural modifications at the pyridinyl group affect biological activity?
Structure-activity relationship (SAR) studies on related quinuclidine derivatives (e.g., NK-1 receptor antagonists) suggest:
- Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the pyridinyl ring enhance receptor binding affinity by increasing electrophilicity.
- Hydrophobic substituents (e.g., methyl, methoxy) improve pharmacokinetic properties by modulating logP values.
Example :
In CP-96,345 (a non-peptide NK-1 antagonist), substitution at the benzylidene moiety significantly impacts potency. Analogously, pyridinyl modifications in 2-(Pyridin-3-ylmethylidene) derivatives could tune selectivity for nicotinic or other CNS targets .
Q. Are there discrepancies in reported synthetic yields, and how can they be addressed?
Reported yields for analogous compounds vary (30–90%) due to:
Q. Resolution Strategy :
- Optimize stoichiometry (1:1.2 ratio of ketone to aldehyde).
- Use gradient column chromatography (e.g., CH₂Cl₂:EtOH:NH₄OH) for challenging separations .
Data Contradiction Analysis
Issue : Conflicting reports on solvent efficacy for crystallization.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
